molecular formula C25H26N4O2S2 B237177 3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No. B237177
M. Wt: 478.6 g/mol
InChI Key: YELUNGYZLZDZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a chemical compound that has gained significant attention among researchers due to its potential applications in medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is not fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, the compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects:
3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, bacteria, and fungi, making it a potential candidate for the development of new cancer treatments and antibiotics. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, making it readily available for research purposes. Additionally, the compound has been shown to exhibit potent antitumor activity, antibacterial and antifungal properties, and anti-inflammatory and antioxidant properties, making it a versatile compound for various research applications. However, the compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide. One direction is to further study the compound's mechanism of action to fully understand how it inhibits the growth of cancer cells, bacteria, and fungi. Additionally, further studies are needed to determine the compound's potential toxicity and to develop new methods for synthesizing the compound. Finally, the compound's potential applications in the development of new cancer treatments, antibiotics, and anti-inflammatory and antioxidant therapies should be further explored.
In conclusion, 3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a promising compound for various research applications. The compound's potential applications in medicinal chemistry, including cancer treatment and antibiotic development, make it a compound of significant interest to researchers. Further studies are needed to fully understand the compound's mechanism of action, toxicity, and potential applications, and to develop new methods for synthesizing the compound.

Synthesis Methods

The synthesis of 3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been achieved using several methods. One such method involves the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]aniline to obtain the desired product.

Scientific Research Applications

3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to exhibit potent antitumor activity and has been studied for its potential use in cancer treatment. Additionally, the compound has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

3,4-dimethyl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C25H26N4O2S2/c1-17-5-6-19(16-18(17)2)23(30)27-25(32)26-20-7-9-21(10-8-20)28-11-13-29(14-12-28)24(31)22-4-3-15-33-22/h3-10,15-16H,11-14H2,1-2H3,(H2,26,27,30,32)

InChI Key

YELUNGYZLZDZPA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.